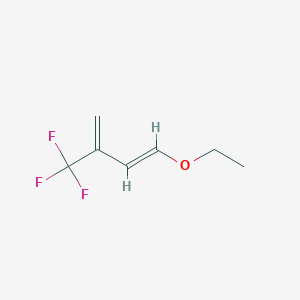

1-Ethoxy-3-trifluoromethyl-1,3-butadiene

Beschreibung

Significance of Organofluorine Compounds in Advanced Synthesis

Organofluorine compounds are of paramount importance in numerous scientific and technological fields. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart distinct characteristics to molecules. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. Consequently, a significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. The trifluoromethyl group (-CF3), in particular, is a common substituent used to modify the electronic and lipophilic properties of bioactive molecules.

The Role of Conjugated Dienes as Versatile Synthetic Intermediates

Conjugated dienes, which are hydrocarbons containing two alternating double bonds, are fundamental building blocks in organic synthesis. chemicalbook.com Their defining reactivity lies in their ability to participate in pericyclic reactions, most notably the Diels-Alder reaction. beilstein-journals.org This [4+2] cycloaddition reaction allows for the stereocontrolled formation of six-membered rings, a structural motif prevalent in a vast array of natural products and synthetic compounds. beilstein-journals.orgucalgary.ca The electronic nature of the diene and its reaction partner, the dienophile, dictates the feasibility and outcome of the Diels-Alder reaction. Electron-rich dienes generally react readily with electron-poor dienophiles. ucalgary.ca

Position of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene within Fluorinated Diene Chemistry

This compound is a specialized conjugated diene that possesses both an electron-donating ethoxy group (-OCH2CH3) and a strongly electron-withdrawing trifluoromethyl group (-CF3). This unique combination of substituents creates a polarized π-system, influencing its reactivity and selectivity in chemical transformations. The presence of the trifluoromethyl group places it within the important class of fluorinated dienes, while the ethoxy group enhances its electron-rich character, making it a valuable partner in specific types of Diels-Alder reactions. This compound serves as a key intermediate for the synthesis of functionalized trifluoromethyl-substituted benzene (B151609) and pyridine (B92270) derivatives, which are important scaffolds in medicinal and materials chemistry. guidechem.com

The synthesis of this compound can be achieved from ethyl vinyl ether. The initial step involves the preparation of 4-ethoxy-trifluoro-but-3-en-2-one through the reaction of ethyl vinyl ether with trifluoroacetic anhydride (B1165640). chemicalbook.com

Below are some of the reported physical and spectroscopic properties of the target compound:

| Property | Value |

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol |

| Boiling Point | 105 °C |

| Density | 1.191 g/cm³ |

| Flash Point | 18 °C |

| Refractive Index | 1.383 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.39-1.43 (t, J=7.04 Hz, 3H), 4.08-4.13 (q, J=7.04 Hz, 2H), 5.86 (d, J=12.40 Hz, 1H), 7.90 (d, J=12.40 Hz, 1H) |

Table 1: Physical and Spectroscopic Data for this compound. guidechem.comchemicalbook.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9F3O |

|---|---|

Molekulargewicht |

166.14 g/mol |

IUPAC-Name |

(1E)-1-ethoxy-3-(trifluoromethyl)buta-1,3-diene |

InChI |

InChI=1S/C7H9F3O/c1-3-11-5-4-6(2)7(8,9)10/h4-5H,2-3H2,1H3/b5-4+ |

InChI-Schlüssel |

GBDJZMNUWNFRIF-SNAWJCMRSA-N |

Isomerische SMILES |

CCO/C=C/C(=C)C(F)(F)F |

Kanonische SMILES |

CCOC=CC(=C)C(F)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Ethoxy 3 Trifluoromethyl 1,3 Butadiene

Historical Overview of Preparative Routes

The development of synthetic routes for fluorinated butadienes is rooted in the broader history of organofluorine chemistry. Early methods were often general and lacked the precision of modern techniques.

The initial synthesis of butadiene itself dates back to 1863, when French chemist E. Caventou isolated it from the pyrolysis of amyl alcohol. However, the introduction of fluorine atoms into butadiene structures presented new challenges. Early approaches to fluorinated organic compounds often involved harsh reaction conditions and the use of reagents like elemental fluorine or sulfur tetrafluoride. These methods, while foundational, typically offered limited control over regioselectivity and stereoselectivity, and were often not suitable for complex molecules. The synthesis of fluorinated dienes, in particular, was not a primary focus until their utility as monomers and synthons became more apparent.

The demand for stereochemically pure fluorinated compounds, driven by the pharmaceutical and agrochemical industries, spurred the development of stereoselective synthetic methods. For trifluoromethyl-substituted alkenes, significant progress has been made in controlling the geometry of the double bond. Early methods often resulted in mixtures of (E) and (Z) isomers, which required challenging purification steps. The development of catalyst systems and a deeper understanding of reaction mechanisms have enabled the synthesis of specific isomers. For instance, methods for the stereoselective synthesis of trisubstituted (Z)-trifluoromethyl alkenes have been developed, highlighting the increasing sophistication in controlling the spatial arrangement of atoms in these molecules.

Contemporary Synthetic Strategies

Modern synthetic chemistry offers several powerful and refined pathways for the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and related compounds. These methods include the Wittig reaction, condensation reactions, and palladium-catalyzed cross-coupling reactions.

The Wittig reaction is a renowned method for the synthesis of alkenes from aldehydes or ketones. youtube.comedubirdie.com It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. masterorganicchemistry.commnstate.edu The versatility of the Wittig reaction allows for the formation of a carbon-carbon double bond at a specific location, making it a valuable tool in organic synthesis. edubirdie.com

In the context of synthesizing fluorinated dienes, a Wittig-type approach can be envisioned. For example, the reaction of a suitable phosphonium (B103445) ylide with a fluorinated carbonyl compound can lead to the desired diene structure. While a direct Wittig synthesis of this compound is not extensively documented in readily available literature, the principles of the reaction are applicable. The synthesis of 2-(trifluoromethyl)butan-4-olides has been achieved using a Wittig reaction with methyl 3,3,3-trifluoropyruvate as a key building block. researchgate.net This demonstrates the utility of the Wittig reaction in constructing molecules containing the trifluoromethyl group.

A general representation of a Wittig reaction to form a diene is the synthesis of E,E-1,4-diphenyl-1,3-butadiene from benzyl (B1604629) triphenylphosphonium chloride and cinnamaldehyde. odinity.com

Table 1: Example of Diene Synthesis via Wittig Reaction

| Reactant 1 | Reactant 2 | Product | Yield |

| Benzyl triphenylphosphonium chloride | Cinnamaldehyde | E,E-1,4-diphenyl-1,3-butadiene | 22% odinity.com |

A key and well-documented method for the synthesis of a precursor to this compound involves the condensation of an ethyl vinyl ether with a trifluoroacetylating agent. Specifically, the reaction of ethyl vinyl ether with trifluoroacetic anhydride (B1165640) is a direct route to 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO), a crucial intermediate. googleapis.com

This reaction can be carried out by introducing the vinyl ether into a liquid reaction medium containing the trifluoroacetic anhydride. googleapis.com Continuous synthesis methods have also been developed to improve efficiency and safety, where solutions of the reactants are continuously fed into a reactor. google.com The resulting ETFBO can then be further transformed into the target diene.

Table 2: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

| Reactant 1 | Reactant 2 | Product | Notes |

| Ethyl vinyl ether | Trifluoroacetic anhydride | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Can be performed in a continuous process google.com |

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the synthesis of complex molecules, including fluorinated dienes. nih.govbohrium.com The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.org

In the context of trifluoromethylated dienes, fluorinated Heck reactions have been developed to efficiently construct these structures. For example, 3-trifluoromethylated 1,3-butadienes can be synthesized via a Pd(0)-catalyzed reaction between 2-bromo-3,3,3-trifluoropropene and acrylamides. rsc.orgresearchgate.net This method offers good yields and high regioselectivity. rsc.org Similarly, 4-trifluoromethylated 1,3-butadienes have been prepared using a palladium-catalyzed Heck reaction. bohrium.com These methodologies underscore the power of palladium catalysis in modern organofluorine synthesis. While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed, the principles of these reactions are highly relevant for the construction of such fluorinated diene systems.

Table 3: Examples of Palladium-Catalyzed Synthesis of Trifluoromethylated Dienes

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| 2-bromo-3,3,3-trifluoropropene | Acrylamides | Pd(0) | 3-Trifluoromethylated 1,3-butadienes rsc.orgresearchgate.net |

| 1-chloro-3,3,3-trifluoropropene | Enamide | Pd(0) | 4-Trifluoromethylated 1,3-butadienes researchgate.net |

Hydrofluorination Approaches to Fluorinated Dienes

The synthesis of fluorinated dienes, a class of compounds that includes this compound, can be achieved through various hydrofluorination techniques. A prominent strategy involves the hydrofluorination of enynes, which provides a direct route to these valuable molecules. nih.govwikipedia.org This method is particularly significant as it circumvents the need for pre-fluorinated starting materials, which can be difficult to access. nih.gov

One effective approach utilizes a pyridinium (B92312) tetrafluoroborate (B81430) salt, which can be readily prepared on a large scale. This reagent facilitates the direct conversion of enynoates into fluorinated dienoates. nih.govwikipedia.org The reaction is believed to proceed through a vinyl cation-mediated process and has been successfully applied to a variety of aryl-substituted enynoates, yielding products with high stereo- and regioselectivity. nih.govwikipedia.org

Another innovative method for the hydrofluorination of alkenes, which can be conceptually extended to the synthesis of fluorinated dienes, employs a bifunctional activation of hydrogen fluoride (B91410) (HF). A reagent system of KHSO₄-13HF has been developed that is both cost-effective and manageable for the hydrofluorination of diverse and highly functionalized alkenes. This system's high efficiency is attributed to the activation of HF by a highly "acidic" hydrogen bond acceptor, which simultaneously activates the alkene substrate and directs the nucleophilic attack of HF.

The hydrofluorination of alkynes is another established pathway to obtain monofluoroalkenes, which are precursors or structural analogs of fluorinated dienes. researchgate.net Various reagents have been employed for this transformation, including 70% HF/pyridine (B92270) and dihydrogentrifluoride (B1143970) salts. researchgate.net Gold catalysis has also emerged as a powerful tool for the hydrofluorination of alkynes, often proceeding with high regioselectivity. researchgate.net The choice of reagent and catalyst system is crucial in controlling the stereochemical outcome, allowing for the selective formation of either (E) or (Z) isomers. researchgate.net

Table 1: Comparison of Hydrofluorination Reagents for Alkenes and Alkynes

| Reagent System | Substrate Type | Key Features |

|---|---|---|

| Pyridinium tetrafluoroborate | Enynoates | Large-scale preparation, high stereo- and regioselectivity. nih.govwikipedia.org |

| KHSO₄-13HF | Alkenes | Inexpensive, suitable for functionalized substrates, high atom economy. |

| 70% HF/Pyridine | Alkynes | Pioneering reagent, effective for certain substrates. researchgate.net |

| Gold Catalysts with HF source | Alkynes | High regioselectivity, control over stereochemistry. researchgate.net |

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms underlying the formation of this compound and related fluorinated dienes is crucial for optimizing synthetic protocols and controlling product selectivity.

Elucidation of Reaction Intermediates

The formation of fluorinated dienes through the hydrofluorination of enynes is mechanistically understood to proceed via vinyl cation intermediates. wikipedia.org When an electrophile, such as a proton from an HF source, attacks the alkyne moiety of an enyne, a vinyl cation is generated. wikipedia.org This highly reactive intermediate is then trapped by a fluoride ion to yield the fluorinated diene. The stability of the vinyl cation, which can be influenced by substituents, plays a key role in the reaction's feasibility and outcome. For instance, aryl-substituted vinyl cations gain stability through resonance, which facilitates their formation.

In related fluorination reactions, such as the electrochemical fluorination of vinyl boronates, the generation of dicoordinated vinyl carbocations has been supported by mechanistic studies. nih.govnih.gov These studies suggest a process involving sequential single-electron oxidation events to form the carbocation, which is then captured by a fluoride nucleophile. nih.govnih.gov The observation of stereochemical scrambling in these reactions provides evidence for the existence of a linear vinyl carbocation intermediate. nih.gov

Kinetic Studies in Synthetic Transformations

For example, the kinetics of oxytrifluoromethylation of alkenes have been monitored using ¹⁹F NMR. rsc.org Such studies can track the consumption of starting materials and the formation of products and intermediates over time, allowing for the determination of reaction orders and rate constants. rsc.org The kinetic profile of these reactions can be influenced by factors such as the concentration of initiators and the presence of radical scavengers, providing clues about the reaction mechanism. rsc.org

In a different context, kinetic studies on the reaction of fluorine atoms with various halogenated hydrocarbons have been conducted to determine rate constants. capes.gov.br These studies, while focused on atmospheric chemistry, employ techniques that are also applicable to synthetic transformations, such as monitoring reactant and product concentrations via spectroscopic methods.

The development of chemical kinetic mechanisms for the combustion of hydrocarbons with fluorinated compounds also highlights the importance of understanding reaction kinetics in systems containing fluorine. lu.se These models are built upon rate constants for elementary reactions, which are often determined through a combination of experimental measurements and theoretical calculations.

Stereochemical Control in Diene Formation

The stereochemistry of the double bonds in this compound is a critical aspect of its structure. Controlling the stereochemical outcome of its synthesis is a significant challenge and a primary goal of methodological development.

In the hydrofluorination of enynoates, high levels of stereo- and regioselectivity have been achieved, leading to the formation of (Z)-configured products. wikipedia.org This stereochemical outcome is dependent on both the structure of the substrate and the specific reaction conditions employed. wikipedia.org The mechanism of addition, whether it proceeds through a syn- or anti-pathway, will dictate the final stereochemistry of the diene. For example, an anti-hydrofluorination of an alkyne will result in a specific stereoisomer. researchgate.net

The stereoselectivity of a reaction can often be traced back to the geometry of the intermediates and transition states. In reactions involving vinyl cation intermediates, the subsequent nucleophilic attack can occur from different faces, potentially leading to a mixture of stereoisomers. However, steric or electronic factors can favor one approach over the other, resulting in a stereoselective transformation.

While not directly related to diene formation, studies on the stereoselective synthesis of other complex molecules, such as isoindolines, demonstrate the principles of achieving stereocontrol through the careful choice of reagents and reaction conditions to favor the formation of a specific isomer, often the thermodynamically more stable one. rsc.org

Table 2: Factors Influencing Stereochemical Outcome in Diene Synthesis

| Factor | Influence on Stereochemistry | Example |

|---|---|---|

| Substrate Geometry | The configuration of the starting material can direct the stereochemistry of the product. | (E)- or (Z)-enyne can lead to different diastereomers. |

| Reaction Mechanism | The pathway of the reaction (e.g., syn- vs. anti-addition) determines the relative orientation of added groups. | Anti-hydrofluorination of an alkyne leads to a specific alkene geometry. researchgate.net |

| Reagents and Catalysts | Can influence the transition state geometry and favor the formation of one stereoisomer. | Use of specific ligands in metal-catalyzed reactions. |

| Reaction Conditions | Temperature and solvent can affect the equilibrium between different stereoisomers or the selectivity of a kinetic process. | Optimization of conditions in enynoate hydrofluorination to favor the (Z)-isomer. wikipedia.org |

Reactivity Profiles and Transformative Chemistry

Cycloaddition Reactions

Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic compounds. 1-Ethoxy-3-trifluoromethyl-1,3-butadiene serves as a versatile four-carbon building block in these transformations, most notably in Diels-Alder reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of this compound. dntb.gov.uaucalgary.ca The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (trifluoromethyl) on the diene backbone significantly influences its reactivity and the selectivity of its cycloaddition reactions. ucalgary.ca

The regioselectivity of the Diels-Alder reaction between this compound and unsymmetrical dienophiles is a critical aspect of its synthetic utility. The substitution pattern on the diene dictates the orientation of the dienophile in the transition state, leading to the preferential formation of one regioisomer over another.

The ethoxy group at the 1-position acts as an electron-donating group, increasing the electron density at the C4 position of the diene. Conversely, the trifluoromethyl group at the 3-position is strongly electron-withdrawing. In reactions with typical electron-poor dienophiles, the most significant frontier molecular orbital (FMO) interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The largest coefficient of the HOMO of this compound is expected to be at C4, while the largest coefficient of the LUMO of an electron-poor dienophile (e.g., one substituted with a carbonyl or cyano group) is on the β-carbon. chemtube3d.com This leads to a predictable regiochemical outcome where the C4 of the diene bonds to the β-carbon of the dienophile.

| Diene Position | Dienophile Position | Predominant Bonding Interaction | Resulting Regioisomer |

| C1 (with OEt) | - | - | "ortho" or "meta" type |

| C4 | β-carbon of dienophile | HOMO(diene)-LUMO(dienophile) | "para" or "meta" type |

This table illustrates the general principles of regioselectivity in the Diels-Alder reaction of this compound.

Experimental studies have shown that the cycloaddition of this compound with various dienophiles proceeds with high regioselectivity, affording predominantly the "para" or "meta" type adducts, depending on the specific dienophile used. dntb.gov.ua

The Diels-Alder reaction is a stereospecific process, meaning that the stereochemistry of the reactants is retained in the product. masterorganicchemistry.com The reaction proceeds via a concerted, suprafacial-suprafacial addition, where the diene and dienophile approach each other in parallel planes. ucalgary.ca

For this compound, which exists as a mixture of (E)- and (Z)-isomers, the stereochemistry of the starting diene isomer will dictate the stereochemistry of the resulting cyclohexene (B86901) ring. Furthermore, when the dienophile has stereocenters, or when new stereocenters are formed during the reaction, diastereoselectivity becomes a key consideration. The "endo rule" generally predicts the major diastereomer in Diels-Alder reactions, where the substituents of the dienophile are oriented towards the developing diene π-system in the transition state. However, the bulky trifluoromethyl group can exert significant steric influence, potentially favoring the formation of the exo isomer in some cases.

The precise stereochemical outcome is highly dependent on the specific dienophile and reaction conditions. Detailed studies are often required to elucidate the exact diastereomeric ratio of the products.

The normal-electron-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile, is the most common type of cycloaddition for this compound. libretexts.orglibretexts.org The presence of the electron-donating ethoxy group enhances the HOMO energy of the diene, making it more nucleophilic and reactive towards dienophiles bearing electron-withdrawing groups such as carbonyls, nitriles, and sulfones. ucalgary.ca

The trifluoromethyl group, while electron-withdrawing, does not completely negate the activating effect of the ethoxy group. Instead, it modulates the diene's reactivity and influences the stability of the resulting cycloadducts. The reaction of this compound with a variety of electron-poor dienophiles has been reported to proceed in good yields, demonstrating its utility as a robust diene in organic synthesis. dntb.gov.ua

| Electron-Poor Dienophile | General Reactivity | Reference |

| Acrylates | Good | dntb.gov.ua |

| Maleic anhydride (B1165640) | Good | libretexts.org |

| Acrylonitrile | Good | dntb.gov.ua |

| α,β-Unsaturated ketones | Good | dntb.gov.ua |

This table summarizes the reactivity of this compound with common electron-poor dienophiles.

A particularly valuable application of the Diels-Alder reactions of this compound is the synthesis of functionalized trifluoromethyl-substituted aromatic compounds. dntb.gov.ua The initially formed cyclohexene adducts can undergo subsequent elimination or aromatization reactions to yield highly substituted benzenes and pyridines.

Synthesis of (Trifluoromethyl)benzenes: The Diels-Alder adducts derived from the reaction of this compound with acetylenic dienophiles can be aromatized to yield trifluoromethyl-substituted benzenes. Alternatively, adducts from olefinic dienophiles can undergo elimination of the ethoxy group and subsequent oxidation to achieve aromatization. dntb.gov.ua This strategy provides a powerful tool for the construction of benzene (B151609) rings bearing a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. beilstein-journals.org

Synthesis of (Trifluoromethyl)pyridines: By employing dienophiles containing a nitrogen atom, such as nitriles, the Diels-Alder reaction of this compound can be extended to the synthesis of trifluoromethyl-substituted pyridines. nih.govresearchgate.net This hetero-Diels-Alder reaction followed by aromatization offers a convergent and efficient route to this important class of heterocyclic compounds. nih.gov

| Aromatic Product | Synthetic Strategy | Key Transformation |

| (Trifluoromethyl)benzenes | Diels-Alder with alkynes/alkenes | Aromatization |

| (Trifluoromethyl)pyridines | Hetero-Diels-Alder with nitriles | Aromatization |

This table outlines the synthetic routes to trifluoromethylated aromatics using this compound.

While the [4+2] cycloaddition is the most prominent reaction of this compound, related butadiene systems can also participate in other modes of cycloaddition. Of particular interest are [3+3] cyclocondensation reactions. These reactions typically involve the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile to form a six-membered ring.

Although specific examples of [3+3] cyclocondensations involving this compound itself are not extensively documented, the electronic nature of this diene suggests potential for its derivatives to act as either the three-carbon electrophilic or nucleophilic component in such reactions. For instance, functionalization of the diene could introduce reactive sites amenable to [3+3] annulation strategies, providing a pathway to diverse carbocyclic and heterocyclic frameworks. Further research in this area could unlock new synthetic possibilities for this versatile building block.

Other Pericyclic Reactions

Beyond cycloadditions, the conjugated diene structure of this compound is amenable to other pericyclic reactions, namely electrocyclic reactions and sigmatropic rearrangements. These reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgmasterorganicchemistry.com

Electrocyclic Reactions: As a substituted 1,3-butadiene (B125203), the compound can theoretically undergo a 4π-electron electrocyclic ring closure to form a cyclobutene (B1205218) derivative. According to the Woodward-Hoffmann rules, for a 4π system, this process is thermally conrotatory and photochemically disrotatory. wikipedia.orgmasterorganicchemistry.com The significant steric and electronic influence of the substituents would play a key role in the feasibility and outcome of such a reaction. Thermal ring closure is generally disfavored for simple butadienes due to the ring strain in the resulting cyclobutene, but substituent effects can alter this balance. masterorganicchemistry.com

Sigmatropic Rearrangements: These intramolecular rearrangements involve the migration of a σ-bond across the π-system. wikipedia.org While common examples like the acs.orgnih.gov-hydride shift are less likely without the appropriate substituent, more complex rearrangements could be envisioned. For instance, derivatization of the diene could open pathways for acs.orgacs.org-sigmatropic rearrangements, such as the Claisen or Cope rearrangements, which are powerful methods for forming carbon-carbon bonds. stereoelectronics.orgscispace.com The synthesis of functionalized 1,3-butadienes can be achieved through sequences involving such rearrangements. nih.gov

Addition Reactions

The opposing electronic nature of the substituents on the diene backbone makes it susceptible to various addition reactions, with the regiochemical outcome being highly dependent on the nature of the attacking species.

Electrophilic Additions to the Diene System

In electrophilic addition, the electron-rich nature of the diene allows it to act as a nucleophile. The reaction is initiated by the attack of an electrophile (E⁺), which is expected to add to the C1 carbon, directed by the electron-donating ethoxy group. This generates a resonance-stabilized allylic carbocation with the positive charge delocalized between the C2 and C4 positions. pressbooks.publibretexts.org

Subsequent attack by a nucleophile (Nu⁻) can occur at either of these positions, leading to two potential products: the 1,2-adduct and the 1,4-adduct. libretexts.orgchemistrysteps.com

1,2-Addition: The nucleophile attacks the C2 carbon.

1,4-Addition: The nucleophile attacks the C4 carbon, resulting in a shift of the double bond.

The ratio of these products is often dependent on reaction conditions such as temperature. youtube.com At lower temperatures, the reaction is typically under kinetic control, favoring the 1,2-adduct due to the proximity of the nucleophile to the C2 position after the initial electrophilic attack. chemistrysteps.comyoutube.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct, which contains a more substituted and thus more stable double bond, is often the major product. youtube.compharmaguideline.comlibretexts.org The electron-withdrawing trifluoromethyl group at C3 would destabilize the positive charge at C2, potentially influencing the product distribution compared to a non-fluorinated diene.

| Reaction Type | Attacking Species | Expected Regioselectivity | Controlling Factors |

| Electrophilic Addition | Electrophile (e.g., H⁺) | Initial attack at C1 | Electron-donating ethoxy group |

| Nucleophile (e.g., Br⁻) | Attack at C2 (1,2-product) or C4 (1,4-product) | Kinetic vs. Thermodynamic Control | |

| Nucleophilic Addition | Nucleophile (e.g., R₂CuLi) | Attack at C4 (Conjugate Addition) | Electron-withdrawing trifluoromethyl group |

| Radical Addition | Radical (e.g., Br•) | Formation of 1,2 and 1,4-products | Stability of allylic radical intermediate |

Nucleophilic Additions to the Diene System

The presence of the potent electron-withdrawing trifluoromethyl group at C3 activates the diene system for nucleophilic attack, particularly in a conjugate or Michael-type addition. A nucleophile would preferentially attack the C4 position, which is the terminus of the conjugated system activated by the CF₃ group. This reaction would form a resonance-stabilized enolate intermediate. Subsequent protonation would yield the 1,4-addition product. Research on other trifluoromethyl-substituted 1,3-dienes has demonstrated the viability of catalytic, regioselective 1,4-functionalization via nucleophilic attack. researchgate.net The generation of trifluoromethyl-containing carbanions for nucleophilic attack on carbonyls is a well-established strategy, underscoring the powerful electron-accepting nature of the CF₃ group that enables such reactivity. beilstein-journals.orgsemanticscholar.org

Radical Additions

Conjugated dienes readily undergo radical addition reactions. libretexts.org In the presence of a radical initiator, a radical species (X•) can add to the diene. The addition will likely occur at one of the terminal carbons (C1 or C4) to produce the most stable intermediate, which is a resonance-stabilized allylic radical. pharmaguideline.com The unpaired electron is delocalized over the C2 and C4 (or C1 and C3) positions. The final product is formed when this allylic radical abstracts an atom from another molecule (e.g., HBr), propagating the radical chain. Similar to electrophilic addition, this process can yield both 1,2- and 1,4-addition products. pharmaguideline.comyoutube.com The regioselectivity of the initial radical attack and the final product ratio would be influenced by the steric and electronic properties of both the ethoxy and trifluoromethyl substituents.

Cross-Coupling Reactions and Derivatization

Transition Metal-Catalyzed Transformations

The rich functionality of this compound makes it a potentially valuable substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.gov While direct coupling might be challenging, the diene could be transformed into derivatives suitable for such reactions.

For example, methods exist for the preparation of 2-boron-substituted or 2-trialkylsiloxy-substituted 1,3-dienes, which can then undergo subsequent palladium-catalyzed cross-coupling reactions like Suzuki or Hiyama couplings. acs.orgacs.org It is conceivable that this compound could be functionalized with a boronic ester or silane (B1218182) group to serve as a precursor in similar transformations.

Furthermore, copper-catalyzed asymmetric functionalization of 1,3-dienes is an emerging field for creating chiral molecules. nih.gov These reactions often proceed through allylic copper intermediates that can react with various electrophiles. The unique electronic profile of this compound could lead to interesting regioselectivity and reactivity in such catalytic systems. Nickel-catalyzed cross-electrophile coupling of dienes has also been reported, offering another potential avenue for derivatization. nih.gov

Functionalization of the Trifluoromethyl Group

The direct functionalization of the trifluoromethyl (CF₃) group in this compound presents a synthetic challenge due to the high strength of the carbon-fluorine bonds. However, transformations of the CF₃ group are crucial for the synthesis of more complex fluorinated molecules. Research in the broader field of organofluorine chemistry has established several strategies for the activation and transformation of CF₃ groups, which could be applicable to this diene.

One common approach involves the selective activation of a single C-F bond within the trifluoromethyl group. This can be achieved through methods such as reductive defluorination or reaction with strong Lewis acids. For instance, lanthanide-mediated single C-F bond activation has been demonstrated for trifluoromethylated dienes, leading to the formation of difluorovinyl compounds. georganics.sknih.gov While not specifically detailing the reaction with this compound, this methodology suggests a potential pathway for its functionalization.

Another potential route for modifying the trifluoromethyl group is through radical reactions. The generation of a CF₃ radical, which can then participate in various addition or coupling reactions, is a powerful tool in synthetic chemistry. nih.gov The applicability of such methods to this compound would depend on the specific reaction conditions and the compatibility of the diene system.

While direct experimental data on the functionalization of the trifluoromethyl group in this compound is limited in the available literature, the established reactivity of other trifluoromethyl-containing compounds provides a foundation for potential synthetic transformations. Further research is needed to explore these possibilities and develop specific protocols for this versatile fluorinated diene.

Site-Selective Functionalization of Related Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.netdundee.ac.uk this compound serves as a valuable building block for the construction of such compounds, particularly through cycloaddition reactions. nih.govdntb.gov.ua The resulting fluorinated heterocycles can then undergo site-selective functionalization, allowing for the precise introduction of various substituents.

A key strategy for achieving site-selectivity is to exploit the inherent electronic properties of the fluorinated heterocyclic core. The electron-withdrawing nature of the trifluoromethyl group can direct incoming reagents to specific positions on the heterocyclic ring. For example, in a trifluoromethyl-substituted pyridine (B92270) ring, electrophilic substitution would be expected to occur at positions meta to the CF₃ group, while nucleophilic substitution would be favored at the ortho and para positions.

Furthermore, the strategic placement of other functional groups on the heterocycle, derived from the diene or the dienophile, can be used to control reactivity. For instance, a hydroxyl or amino group can be converted into a directing group for subsequent C-H activation or cross-coupling reactions.

While specific examples of the site-selective functionalization of heterocycles derived directly from this compound are not extensively documented, the principles are well-established in the synthesis of other fluorinated heterocyclic systems. researchgate.net These strategies provide a roadmap for the further elaboration of the products obtained from the cycloaddition reactions of this fluorinated diene.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1-ethoxy-3-trifluoromethyl-1,3-butadiene in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its complex structure.

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework. While specific spectral data for this compound is not widely published, analysis of related compounds and established principles of NMR spectroscopy allow for a detailed prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the configuration of the diene system and the nature of the ethoxy group. For a related isomer, 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, the ¹H NMR spectrum in CDCl₃ shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethoxy group, with typical coupling constants. hmdb.ca The vinylic protons would appear as doublets, with the magnitude of the coupling constant indicating the stereochemistry (cis or trans) of the double bond. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state. The carbon attached to the trifluoromethyl group is expected to show a quartet due to C-F coupling. The olefinic carbons will resonate in the downfield region typical for sp² hybridized carbons.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CH₃) | 1.2 - 1.4 | triplet | ~7 |

| ¹H (CH₂) | 3.8 - 4.1 | quartet | ~7 |

| ¹H (vinylic) | 5.0 - 7.5 | doublets | 10 - 16 (trans), 6 - 12 (cis) |

| ¹³C (CH₃) | ~15 | singlet | |

| ¹³C (CH₂) | ~65 | singlet | |

| ¹³C (C-CF₃) | 120 - 130 | quartet | ¹JCF ≈ 270-280 |

| ¹³C (olefinic) | 100 - 150 | singlets/doublets | |

| ¹⁹F (CF₃) | -60 to -70 | singlet |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for the conformational analysis of flexible molecules like this compound. wikipedia.org

COSY (Correlation Spectroscopy): The COSY experiment identifies scalar-coupled protons, typically those separated by two or three bonds. slideshare.net For the target molecule, COSY would show correlations between the methyl and methylene protons of the ethoxy group, as well as between adjacent vinylic protons along the butadiene backbone. This information helps to confirm the connectivity of the proton network. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. slideshare.net This is particularly useful for determining the preferred conformation around the C-C single bond of the diene and the stereochemistry of the double bonds. For instance, a NOESY cross-peak between a proton on the ethoxy group and a vinylic proton would indicate a specific spatial arrangement. youtube.com

Table 2: Expected 2D NMR Correlations for Conformational Analysis

| 2D NMR Experiment | Expected Key Correlations | Structural Information Gained |

| COSY | CH₃ ↔ CH₂ (ethoxy); Vinylic H ↔ Vinylic H | Confirms proton connectivity within the ethoxy group and along the diene chain. |

| NOESY | Ethoxy H ↔ Vinylic H; Vinylic H ↔ Vinylic H (non-adjacent) | Elucidates the preferred s-cis or s-trans conformation of the diene and the stereochemistry of the double bonds. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bonds of the diene system, the C-O bonds of the ether linkage, and the C-F bonds of the trifluoromethyl group. The C=C stretching vibrations typically appear in the region of 1600-1680 cm⁻¹. The C-O stretching vibrations are expected around 1000-1300 cm⁻¹, while the strong C-F stretching vibrations will be prominent in the 1100-1350 cm⁻¹ region. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| C=C Stretch (conjugated) | 1600 - 1680 | IR, Raman (strong) |

| C-O Stretch (ether) | 1000 - 1300 | IR (strong) |

| C-F Stretch (CF₃) | 1100 - 1350 | IR (very strong) |

| =C-H Bend | 800 - 1000 | IR |

| C-H Stretch (alkenyl) | 3000 - 3100 | IR, Raman |

| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern under ionization.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern upon electron impact (EI) ionization would likely involve the loss of stable neutral fragments and radicals. Common fragmentation pathways for ethers include the loss of an alkoxy radical or an alkene. For trifluoromethyl-containing compounds, the loss of a CF₃ radical or a CF₂ fragment is often observed. fluorine1.ru A plausible fragmentation pathway could involve the initial loss of the ethoxy radical (•OCH₂CH₃) or the trifluoromethyl radical (•CF₃), leading to stable carbocation fragments that can be detected. fluorine1.ru

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Plausible Fragmentation Pathway |

| 168 | [C₇H₉F₃O]⁺ | Molecular Ion (M⁺) |

| 123 | [C₆H₆F₃]⁺ | M⁺ - •OCH₂CH₃ |

| 99 | [C₇H₉O]⁺ | M⁺ - •CF₃ |

| 69 | [CF₃]⁺ | Cleavage of C-CF₃ bond |

| 45 | [C₂H₅O]⁺ | Cleavage of C-O bond |

X-ray Crystallography of Derivatives for Definitive Structural Determination

While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction may be challenging, the synthesis and crystallographic analysis of a solid derivative would provide the most definitive structural proof.

X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous information on bond lengths, bond angles, and stereochemistry. acs.org For instance, a Diels-Alder adduct of this compound with a suitable dienophile could be synthesized to yield a crystalline product. The resulting crystal structure would confirm the connectivity and stereochemistry of the starting diene, settling any ambiguities that may remain after spectroscopic analysis. This technique is particularly valuable for establishing the absolute configuration of chiral centers that may be formed in reactions involving this diene.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

No specific studies detailing the electronic structure of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene were found. For a complete analysis, calculations would be required to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the compound's reactivity in pericyclic reactions. The electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group are expected to significantly influence the energy and localization of these frontier orbitals compared to the parent 1,3-butadiene (B125203) molecule. chadsprep.comwikipedia.org However, without specific computational studies, any discussion remains speculative.

Bond Dissociation Energies and Stability Assessments

Quantitative data on the bond dissociation energies (BDEs) for the various C-C, C-H, C-O, and C-F bonds within this compound are not available in the surveyed literature. Such data would provide insight into the molecule's thermal stability and potential fragmentation pathways. ucsb.edu Similarly, a quantitative assessment of its delocalization energy, which indicates the stability gained from electron conjugation, has not been published.

Conformation and Torsional Barriers

The reactivity of 1,3-dienes is highly dependent on their ability to adopt an s-cis conformation. Computational studies would be needed to determine the relative energies of the s-cis and s-trans conformers of this compound and the torsional energy barrier for rotation around the central C2-C3 single bond. This information is fundamental for predicting its behavior in cycloaddition reactions. libretexts.org Currently, no such conformational analysis has been published.

Reaction Mechanism Predictions and Energy Landscapes

Transition State Analysis for Cycloadditions

While this compound is noted as a reactant in Diels-Alder cycloadditions, specific transition state analyses for its reactions are absent from the literature. dntb.gov.ualibretexts.org A computational study would involve locating the transition state structures for its reactions with various dienophiles, calculating the activation energies, and analyzing the geometry to determine whether the reaction proceeds through a synchronous or asynchronous mechanism.

Investigation of Intermediates and Reaction Pathways

Detailed investigations of reaction intermediates and the complete energy landscapes for reactions involving this compound are not available. Such studies would clarify whether its reactions proceed via a concerted pericyclic mechanism or a stepwise pathway involving discrete intermediates, such as zwitterions or diradicals. vaia.comyoutube.com

Solvent Effects on Reactivity

The choice of solvent can significantly influence the reaction pathways and rates of reactions involving substituted butadienes. For instance, the cationic polymerization of 1-ethoxy-1,3-butadiene isomers is highly dependent on the solvent and the cationic agent used. researchgate.net While specific computational studies detailing solvent effects on this compound are not extensively documented in the provided search results, general principles of computational chemistry allow for the prediction of such effects.

In computational research, solvation effects are commonly investigated using advanced methods like Density Functional Theory (DFT) combined with both implicit and explicit solvent models. mdpi.com These models are effective in accurately predicting electrochemical series and can be applied to understand how a solvent might stabilize transition states or intermediates in reactions involving the title compound. mdpi.com For example, in reactions like the Diels-Alder cycloaddition, solvent polarity can influence the reaction's stereoselectivity and kinetics. Although some reactions involving related fluorinated compounds are performed under solvent-free conditions, the solvent remains a critical parameter to consider in theoretical and practical studies. dntb.gov.ua

Table 1: Computational Approaches to Studying Solvent Effects

| Computational Model | Description | Application to Reactivity |

|---|---|---|

| Implicit Solvent Models | The solvent is treated as a continuous medium with a specific dielectric constant. | Efficiently estimates the bulk electrostatic effects of the solvent on the solute's energy and properties. |

| Explicit Solvent Models | Individual solvent molecules are included in the quantum mechanical calculation. | Provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for reactivity. |

| DFT with Solvent Models | Combines the accuracy of Density Functional Theory for the solute with either implicit or explicit solvent models. | Allows for the accurate prediction of reaction pathways, transition state energies, and kinetic parameters in different solvent environments. mdpi.com |

Influence of the Trifluoromethyl Group on Electronic Properties and Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the 3-position of the butadiene backbone has a profound influence on the molecule's electronic properties and reactivity. nih.gov

The primary effect of the -CF3 group is inductive electron withdrawal, which significantly alters the electron distribution within the diene system. nih.gov This strong electron-withdrawing nature enhances the electrophilic character of the molecule, particularly at adjacent carbon atoms. nih.gov This increased electrophilicity can make the diene more reactive in certain types of reactions, such as those involving nucleophilic attack. In studies of trifluoromethyl-substituted superelectrophiles, the -CF3 group was found to promote greater positive charge-delocalization, leading to unusual chemo-, regio-, and stereoselectivity in their reactions. nih.gov

Furthermore, the trifluoromethyl group is often used as a bioisostere for chlorine or methyl groups to adjust the electronic and steric properties of a molecule. wikipedia.org It also increases the lipophilicity of a compound, a property that can influence its transport and uptake in biological systems. nih.gov Compared to a methoxy (B1213986) group, the trifluoromethoxy group (a related substituent) is significantly more electron-withdrawing and lipophilic. nih.gov

Table 2: Properties and Effects of the Trifluoromethyl Group

| Property | Description | Impact on Reactivity | Citation |

|---|---|---|---|

| Electronegativity | High, intermediate between fluorine and chlorine. | Increases the acidity of nearby protons and enhances the electrophilicity of adjacent carbons. | wikipedia.org |

| Electron-Withdrawing Effect | Primarily a strong inductive effect (-I). | Activates the molecule for nucleophilic attack and can influence the regioselectivity of cycloaddition reactions. | nih.gov |

| Lipophilicity | Increases the hydrophobic character of the molecule. | Can affect solubility and interactions in different solvent systems and biological environments. | nih.gov |

| Steric Hindrance | Larger than a hydrogen atom, comparable to a methyl group. | Can influence the stereochemical outcome of reactions by directing the approach of reagents. | wikipedia.org |

Photochemical and Thermochemical Theoretical Studies

While specific photochemical and thermochemical theoretical studies on this compound are not prominent in the search results, the methodologies for such investigations are well-established through studies on related molecules like 1,3-butadiene. Theoretical chemistry provides powerful tools to explore the excited-state chemistry and reaction dynamics of conjugated dienes.

For instance, multi-reference multiconfigurational quantum chemistry methods have been employed to study the "dark photochemistry" of 1,3-butadiene. rsc.orgresearchgate.net These advanced computational strategies can map out reaction coordinates for processes such as thermal decomposition, energy transfer between electronic states (non-adiabatic transitions), and non-radiative decay, which are phenomena that could be relevant to the title compound. rsc.orgresearchgate.net Such studies can unveil photochemical reaction channels that might occur even in the absence of light, a concept known as chemiexcitation. rsc.org

Theoretical studies on the reaction dynamics of fluorine atoms with trans-1,3-butadiene have been carried out at high levels of theory (CCSD(T)/B3LYP) to determine the structures and energies of reactants, products, and transition states. aip.org Similarly, DFT calculations have been used to explore the concerted and stepwise pathways of Diels-Alder reactions for other substituted butadienes, providing insights into reaction mechanisms that could be extrapolated to this compound. researchgate.net

Table 3: Theoretical Methods for Photochemical and Thermochemical Studies of Dienes

| Theoretical Method | Type of Study | Information Gained | Example Application (on related systems) |

|---|---|---|---|

| Multi-reference multiconfigurational quantum chemistry | Photochemistry | Elucidation of excited-state reaction pathways, non-adiabatic transitions, and "dark" photochemical phenomena. | Studying the photo-isomerization channel of 1,3-butadiene following thermal decomposition of a precursor. rsc.orgresearchgate.net |

| Coupled Cluster (e.g., CCSD(T)) | Thermochemistry & Kinetics | Accurate energies of ground and transition states, reaction enthalpies, and activation barriers. | Determining reaction pathways for the reaction of F atoms with trans-1,3-butadiene. aip.org |

| Density Functional Theory (DFT) | Reaction Mechanisms | Exploring potential energy surfaces, identifying concerted vs. stepwise pathways, and predicting product isomerizations. | Investigating the mechanism of Diels-Alder reactions of 2,3-dibromo-1,3-butadiene. researchgate.net |

Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Fluorinated Aromatic and Heteroaromatic Compounds

The most prominent application of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene is its role as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to construct trifluoromethyl-substituted aromatic and heteroaromatic rings. dntb.gov.ua This approach provides a powerful and convergent route to access these valuable motifs, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The diene, possessing both an electron-donating alkoxy group and an electron-withdrawing trifluoromethyl group, can react with a variety of dienophiles. The subsequent elimination of ethanol (B145695) or another small molecule from the initial cycloadduct leads to the formation of a stable aromatic or heteroaromatic system.

A key study demonstrated the utility of this compound and its analogs as components in Diels-Alder reactions for the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. dntb.gov.ua The reaction proceeds by the cycloaddition of the diene to a suitable dienophile, followed by a spontaneous or induced elimination to afford the aromatic product.

Table 1: Examples of Diels-Alder Reactions with this compound for the Synthesis of Aromatic Compounds

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| Dimethyl acetylenedicarboxylate | Heat | Dimethyl 4-(trifluoromethyl)phthalate | Good | dntb.gov.ua |

| Cyanoacetylene | Heat | 2-Cyano-4-(trifluoromethyl)pyridine | Moderate | dntb.gov.ua |

| Acrylonitrile | Lewis Acid Catalyst | 4-Cyano-2-(trifluoromethyl)cyclohexene (intermediate) | High | longdom.org |

The regioselectivity of these cycloaddition reactions is a critical aspect, and it is largely controlled by the electronic and steric nature of both the diene and the dienophile. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the diene and, consequently, the orientation of the cycloaddition.

Building Block for Complex Polyfluorinated Structures

Beyond the synthesis of simple aromatic rings, this compound serves as a foundational building block for the assembly of more complex polyfluorinated architectures. While the direct synthesis of large, complex polyfluorinated structures using this diene as the sole starting material is not extensively documented, its role as a key intermediate in multi-step syntheses is implied by its utility in creating functionalized fluorinated rings. These rings can then be further elaborated into more intricate structures.

For instance, the functional groups incorporated into the aromatic or heteroaromatic products from the Diels-Alder reactions, such as esters or nitriles, provide synthetic handles for subsequent cross-coupling reactions, cyclizations, or other transformations. This allows for the construction of larger, more complex molecules containing the trifluoromethyl-substituted aryl or heteroaryl core. The synthesis of polyfluorinated thiacalixarenes from perfluoro-m-xylene, while not directly involving the title compound, illustrates the broader strategies employed to create complex polyfluorinated macrocycles where a versatile fluorinated building block is essential. nih.gov

Role in the Generation of Fluorinated Functional Materials (Excluding Polymerization for bulk materials)

The trifluoromethylated aromatic and heteroaromatic compounds synthesized from this compound are valuable components in the design of fluorinated functional materials. The introduction of a trifluoromethyl group can profoundly alter the properties of organic materials, including their thermal stability, lipophilicity, and electronic characteristics. These properties are crucial for applications in areas such as organic electronics, liquid crystals, and sensors.

For example, trifluoromethyl-substituted pyridines and benzenes can serve as precursors to:

Liquid Crystals: The polarity and steric profile of the trifluoromethyl group can influence the mesophase behavior of liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the fluorinated aromatic core can be fine-tuned to optimize charge transport and emission characteristics in OLEDs.

Sensors: The interaction of the fluorinated ring system with specific analytes can be exploited for the development of chemical sensors.

While bulk polymerization of this compound is not a primary application, its use in creating discrete, functional molecules is a key contribution to the field of fluorinated materials. The development of new fluorinated functional materials is an active area of research, with a focus on leveraging the unique properties of fluorine to create materials with enhanced performance. nih.gov

Stereoselective Synthesis of Chiral Fluorinated Compounds

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is transferred to the product. masterorganicchemistry.com This principle can be exploited for the stereoselective synthesis of chiral fluorinated compounds using this compound. When a chiral dienophile or a chiral Lewis acid catalyst is employed, the cycloaddition can proceed with high diastereoselectivity or enantioselectivity, respectively.

The resulting chiral cyclohexene (B86901) derivatives, containing a trifluoromethyl group, are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The stereochemistry of the Diels-Alder reaction is often predictable, with the endo product typically being favored under kinetic control. longdom.org

Table 2: Conceptual Approach to Stereoselective Synthesis

| Diene | Chiral Dienophile/Catalyst | Expected Product | Stereochemical Outcome |

| This compound | Chiral acrylate (B77674) derivative | Chiral trifluoromethyl-substituted cyclohexene carboxylate | High diastereoselectivity |

| This compound | Achiral dienophile + Chiral Lewis Acid | Enantioenriched trifluoromethyl-substituted cyclohexene | High enantioselectivity |

While specific examples detailing the stereoselective synthesis of chiral fluorinated compounds directly from this compound are not extensively reported in readily available literature, the general principles of asymmetric Diels-Alder reactions strongly suggest its potential in this area. The origins of stereoselectivity in Diels-Alder reactions are a subject of ongoing computational and experimental investigation. nih.gov

Development of Novel Synthetic Methodologies Using this compound as a Model Substrate

The unique reactivity of this compound makes it an excellent model substrate for the development of new synthetic methodologies. Its well-defined structure and predictable reactivity in cycloaddition reactions allow researchers to test and refine new catalytic systems, reaction conditions, and synthetic strategies for the construction of fluorinated compounds.

For example, this diene could be employed to:

Evaluate New Catalysts: Test the efficacy of novel Lewis or Brønsted acid catalysts for promoting Diels-Alder reactions.

Explore Reaction Mechanisms: Investigate the mechanistic details of cycloaddition reactions involving electronically asymmetric dienes.

Develop Tandem Reactions: Design one-pot reaction sequences where the initial cycloadduct undergoes further in-situ transformations.

The development of novel synthetic methods is crucial for advancing the field of organofluorine chemistry, and the use of well-behaved model substrates like this compound is instrumental in this process. Recent advances in synthetic methodologies often focus on achieving higher efficiency, selectivity, and sustainability in the synthesis of valuable fluorinated molecules. nih.govsciencedaily.com

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The traditional synthesis of fluorinated compounds often involves multi-step processes that can be resource-intensive. idw-online.de A significant future direction lies in developing more sustainable and greener synthetic pathways to 1-ethoxy-3-trifluoromethyl-1,3-butadiene and related fluorinated dienes. Current research emphasizes the importance of moving away from stoichiometric reagents towards more efficient catalytic methods.

One promising area is the advancement of palladium-catalyzed cross-coupling reactions. nih.gov For instance, the Pd(0)-catalyzed fluorinated Heck reaction has been shown to be an efficient method for synthesizing 3-trifluoromethylated 1,3-butadienes from the readily available and ozone-friendly CF3 building block, 2-bromo-3,3,3-trifluoropropene, under mild conditions and without the need for additives. rsc.org This approach offers high regioselectivity and yields, representing a more atom-economical and environmentally benign alternative to classical methods.

Furthermore, inspiration is being drawn from the bio-catalytic production of butadiene precursors. While the direct biological synthesis of fluorinated compounds is complex, the development of metabolic pathways in microorganisms like Escherichia coli to produce non-fluorinated dienes from renewable resources like glucose points towards long-term possibilities for greener starting materials. nih.gov The catalytic conversion of bio-derived ethanol (B145695) into 1,3-butadiene (B125203) is another area of intense research that could, in principle, be adapted for more complex dienes, significantly reducing the reliance on petrochemical feedstocks. nih.gov The focus is on creating catalysts that are not only efficient but also robust and recyclable, minimizing waste and energy consumption. eurekalert.org

Table 1: Comparison of Synthetic Approaches for Trifluoromethylated Dienes

| Method | Precursors | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Wittig-type | Trifluoromethyl ketones, phosphonium (B103445) ylides | Stoichiometric | Well-established | chemicalbook.com |

| Pd-catalyzed Heck Reaction | 2-bromo-3,3,3-trifluoropropene, acrylamides | Pd(0) complex | High yield, high regioselectivity, mild conditions | rsc.org |

Exploration of Catalytic Asymmetric Transformations

A major frontier in the application of this compound is in the realm of asymmetric catalysis. The presence of the trifluoromethyl group can impart unique stereoelectronic properties, but controlling the stereochemistry of its reactions remains a challenge. The development of catalytic systems that can induce high levels of enantioselectivity or diastereoselectivity in reactions involving this diene is a key research goal.

While asymmetric transformations specifically for this compound are still emerging, progress in related systems offers a clear roadmap. For example, copper-catalyzed asymmetric acylboration of 1,3-butadienylboronates has been successfully developed to generate enantioenriched ketones with high selectivity. nih.gov This work demonstrates that earth-abundant metals can be used to catalyze the asymmetric functionalization of dienes. nih.gov Adapting such methodologies to fluorinated dienes could provide access to a wide array of chiral trifluoromethylated compounds, which are of significant interest in medicinal chemistry and materials science.

Future research will likely focus on the design of novel chiral ligands that can effectively differentiate the prochiral faces of the diene or the incoming electrophile/dienophile. The goal is to develop catalytic systems that are not only highly selective but also broadly applicable to a range of reaction partners, expanding the synthetic chemist's toolkit for creating complex, stereodefined molecules.

Integration into Flow Chemistry for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand synthesis. The integration of reactions involving this compound into flow systems is a promising avenue for process optimization and scale-up.

The high space-time yield observed in some modern syntheses of trifluoromethylated butadienes suggests their suitability for continuous manufacturing. rsc.org For example, a high space-time yield implies that a large amount of product can be generated in a small reactor volume over a short period, a key metric for the efficiency of flow processes. rsc.org

Future work in this area will involve the development of robust, heterogeneous catalysts that can be packed into flow reactors, allowing for continuous operation without the need for catalyst separation from the product stream. This approach not only improves efficiency but also simplifies purification. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, potentially enabling reactions that are difficult to control in batch mode.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. A synergistic approach that combines advanced experimental techniques with high-level computational modeling is becoming indispensable.

Experimental methods such as in-situ spectroscopy (NMR, IR) and kinetic analysis can provide valuable data on reaction rates, intermediates, and transition states. For instance, gas chromatography-mass spectrometry has been used to probe the formation of allene (B1206475) intermediates in the synthesis of other fluorinated ene-ynes. thieme-connect.de Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and rationalize observed stereochemical outcomes.

This combined approach can elucidate the subtle electronic effects of the trifluoromethyl and ethoxy groups on the diene's reactivity and selectivity in reactions like the Diels-Alder cycloaddition. dntb.gov.ua Understanding these factors will enable the rational design of improved catalysts and reaction conditions, moving beyond empirical screening to a more predictive science.

Discovery of Novel Reactivity Modes

While this compound is primarily used as a diene in [4+2] cycloadditions, its structural and electronic features suggest a richer and more diverse reactivity profile waiting to be explored. dntb.gov.ua Future research will undoubtedly focus on uncovering and harnessing novel reactivity modes for this compound.

For example, the broader field of butadiene chemistry includes industrially important transformations such as palladium-catalyzed telomerization, which involves the dimerization of the diene with the addition of a nucleophile. rsc.org Exploring similar reactions with this fluorinated diene could lead to the synthesis of novel, functionalized C8 compounds. Other potential areas include various types of pericyclic reactions beyond the Diels-Alder reaction, transition-metal-catalyzed hydrofunctionalization, and polymerization reactions. researchgate.net The cationic polymerization of the non-fluorinated analogue, 1-ethoxy-1,3-butadiene, has been studied, suggesting that the title compound might also serve as a monomer for the synthesis of novel fluorinated polymers with unique properties. researchgate.netumn.edu The discovery of new reaction pathways will significantly broaden the synthetic utility of this compound, cementing its status as a versatile tool in organic synthesis.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, and how should researchers interpret key spectral data?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Focus on signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and conjugated diene protons (δ ~5.0–6.5 ppm). Splitting patterns (e.g., coupling constants) confirm conjugation and substituent effects .

- ¹⁹F NMR: The trifluoromethyl group (CF₃) typically appears as a singlet at δ ~-60 to -70 ppm, sensitive to electronic environment changes .

- Infrared (IR) Spectroscopy:

- Mass Spectrometry (MS):

Basic: What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

Answer:

- Method 1: Alkylation of Trifluoromethyl Precursors

- Method 2: Cross-Coupling Reactions

- Use Pd-catalyzed coupling between ethoxy-substituted alkynes and CF₃-containing electrophiles. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity (e.g., DMF) for regioselectivity .

- Critical Parameters:

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of 1,3-butadiene derivatives in Diels-Alder reactions?

Answer:

- Electronic Effects:

- Steric Considerations:

- CF₃’s bulkiness may hinder endo selectivity in cycloadditions. Computational studies (DFT) predict transition-state geometries to optimize regiochemistry .

- Methodological Validation:

Advanced: What strategies resolve contradictions in reported reaction yields or byproduct formation during fluorinated diene synthesis?

Answer:

- Byproduct Analysis:

- Use GC-MS or HPLC to identify impurities (e.g., oligomers or oxidation products). Adjust reaction stoichiometry or add radical inhibitors (e.g., BHT) to suppress side reactions .

- Yield Optimization:

Basic: What safety considerations are essential when handling this compound?

Answer:

- Volatility and Inhalation Risks:

- Reactivity Hazards:

- Waste Disposal:

Advanced: How can computational modeling predict the stability and tautomeric equilibria of this compound?

Answer:

- Tautomer Analysis:

- Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate energy differences between s-cis and s-trans conformers. Solvent effects (PCM model) refine predictions .

- Kinetic Stability:

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Flash Chromatography:

- Preparative HPLC:

- C18 columns with acetonitrile/water (70:30) achieve >98% purity. Optimize flow rate (2 mL/min) to separate diastereomers .

Advanced: How do environmental factors (e.g., humidity, light) impact the degradation pathways of fluorinated dienes?

Answer:

- Photodegradation Studies:

- Expose samples to UV light (λ = 254 nm) in controlled chambers. Analyze degradation products via LC-MS to identify photo-oxidation byproducts (e.g., epoxides) .

- Hydrolytic Stability:

- Conduct accelerated aging tests (40°C, 75% RH). NMR tracking of ethoxy group hydrolysis confirms moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.